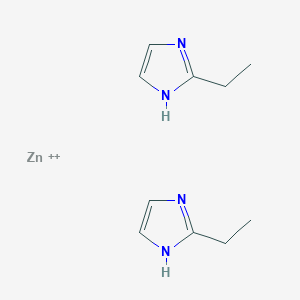
Monozinc(II) bis(2-ethyl-1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(2-乙基-1H-咪唑)合锌(II)是一种配位化合物,其特征在于锌(II)离子与两个2-乙基-1H-咪唑配体配位。
准备方法
合成路线和反应条件
双(2-乙基-1H-咪唑)合锌(II)的合成通常涉及在受控条件下将锌(II)盐与2-乙基-1H-咪唑反应。一种常见的方法是将醋酸锌(II)溶解在合适的溶剂中,例如乙醇,然后向溶液中加入2-乙基-1H-咪唑。将反应混合物在室温或略微升高的温度下搅拌以促进配位化合物的形成。然后通过过滤分离产物,并通过重结晶纯化。
工业生产方法
双(2-乙基-1H-咪唑)合锌(II)的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件,例如温度、溶剂选择和反应物浓度,可以进一步提高合成的可扩展性。
化学反应分析
反应类型
双(2-乙基-1H-咪唑)合锌(II)可以发生各种化学反应,包括:
取代反应: 咪唑配体可以被其他配体取代,导致形成不同的配位化合物。
氧化还原反应: 锌(II)中心可以参与氧化还原反应,尽管它通常在其+2氧化态下是稳定的。
络合反应:
常用试剂和条件
涉及双(2-乙基-1H-咪唑)合锌(II)的反应中常用的试剂包括:
配体: 各种配体,例如膦、胺和其他杂环,可用于取代反应。
氧化剂和还原剂: 过氧化氢或硼氢化钠等试剂可用于氧化还原反应。
溶剂: 乙醇、甲醇和乙腈等溶剂通常用于这些反应。
主要产物
双(2-乙基-1H-咪唑)合锌(II)参与的反应形成的主要产物取决于所用的具体反应条件和试剂。例如,取代反应可以产生具有不同配体的新的配位化合物,而氧化还原反应可以导致形成具有改变的配位环境的锌(0)或锌(II)物种。
科学研究应用
双(2-乙基-1H-咪唑)合锌(II)具有广泛的科学研究应用,包括:
催化: 该化合物可以作为各种有机转化的催化剂或催化剂前体,例如氢化、氧化和交叉偶联反应。
材料科学: 它可以用于合成金属有机框架 (MOF) 和配位聚合物,这些材料在气体储存、分离和传感方面有应用。
药物化学: 该化合物的配位环境可以针对生物靶标进行调整,使其成为药物开发和治疗应用的潜在候选者。
生物学研究: 它可以作为模型化合物来研究金属-配体相互作用及其对生物系统的影响。
作用机制
双(2-乙基-1H-咪唑)合锌(II)的作用机制取决于其具体的应用。在催化中,锌(II)中心可以通过配位来活化底物,促进各种化学转化。在生物系统中,该化合物可以与蛋白质、酶或核酸相互作用,可能改变其功能或活性。咪唑配体还可以参与氢键和π-π相互作用,有助于该化合物的整体反应性和结合亲和力。
相似化合物的比较
类似化合物
双(咪唑)合锌(II): 类似于双(2-乙基-1H-咪唑)合锌(II),但使用咪唑配体而不是2-乙基-1H-咪唑。
双(苯并咪唑)合锌(II): 具有苯并咪唑配体,这些配体具有稠合的苯环,提供不同的电子和空间性质。
双(2-甲基-1H-咪唑)合锌(II): 包含2-甲基-1H-咪唑配体,这些配体具有甲基而不是乙基。
独特性
双(2-乙基-1H-咪唑)合锌(II)的独特性在于它存在2-乙基-1H-咪唑配体,与其他咪唑衍生物相比,这些配体提供了独特的空间和电子性质。这些性质可以影响该化合物的反应性、稳定性和与其他分子的相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C10H16N4Zn+2 |
|---|---|
分子量 |
257.6 g/mol |
IUPAC 名称 |
zinc;2-ethyl-1H-imidazole |
InChI |
InChI=1S/2C5H8N2.Zn/c2*1-2-5-6-3-4-7-5;/h2*3-4H,2H2,1H3,(H,6,7);/q;;+2 |
InChI 键 |
XPKATAROURDKHM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1.CCC1=NC=CN1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)

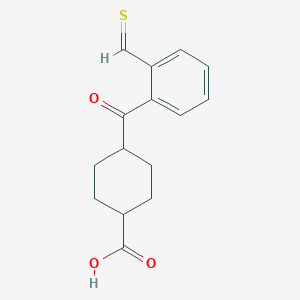

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
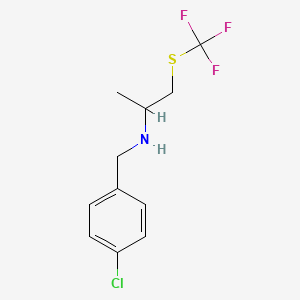
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
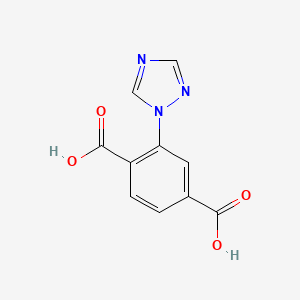
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
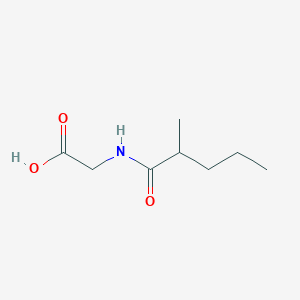
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)


